N-(3-chlorophenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide
Description
N-(3-CHLOROPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a 3-chlorophenyl group, a 2-methyl group, and a thiophen-2-ylmethyl group
Properties
Molecular Formula |
C19H16ClNOS |
|---|---|
Molecular Weight |
341.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16ClNOS/c1-14-6-2-3-10-18(14)19(22)21(13-17-9-5-11-23-17)16-8-4-7-15(20)12-16/h2-12H,13H2,1H3 |
InChI Key |
LLPVILNHFSVDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction, where a benzamide derivative reacts with a thiophene derivative under specific conditions. The reaction may involve catalysts such as triethylamine and solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the benzamide core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while substitution reactions on the aromatic rings can introduce various functional groups .
Scientific Research Applications
N-(3-CHLOROPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and thiophene-containing molecules, such as:
- N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide
- Thiophene-based drugs like suprofen and articaine
Uniqueness
N-(3-CHLOROPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a thiophene ring makes it a versatile compound for various applications, distinguishing it from other similar molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
